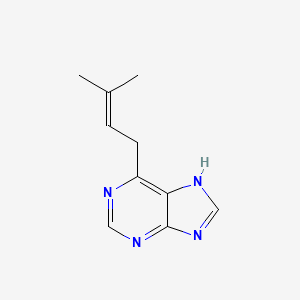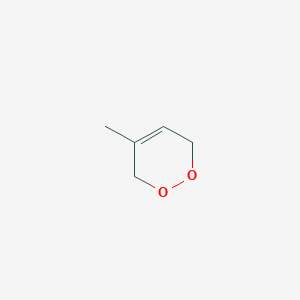
4-Methyl-3,6-dihydro-1,2-dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,6-dihydro-1,2-dioxine is an organic compound with the molecular formula C5H8O2 It is a heterocyclic compound containing both oxygen and carbon atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,6-dihydro-1,2-dioxine can be achieved through several methods. One common approach involves the dihydroxylation of 4-substituted 1,2-dioxines. This method typically includes the use of reagents such as osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) under controlled conditions . The reaction conditions often require a solvent like dichloromethane (CH2Cl2) and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. These methods could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of catalysts and solvents can be optimized to reduce costs and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3,6-dihydro-1,2-dioxine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2 in the presence of a catalyst like acetic acid (CH3COOH) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine (Br2) in carbon tetrachloride (CCl4) under UV light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-Methyl-3,6-dihydro-1,2-dioxine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-3,6-dihydro-1,2-dioxine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dihydro-1,2-dioxine: Lacks the methyl group at the 4-position.
4-Methyl-1,2-dioxine: Similar structure but without the dihydro component.
Uniqueness
4-Methyl-3,6-dihydro-1,2-dioxine is unique due to the presence of both a methyl group and a dihydro component, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propriétés
Numéro CAS |
40560-08-5 |
|---|---|
Formule moléculaire |
C5H8O2 |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
4-methyl-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C5H8O2/c1-5-2-3-6-7-4-5/h2H,3-4H2,1H3 |
Clé InChI |
OZVBSVFWMRKTHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCOOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


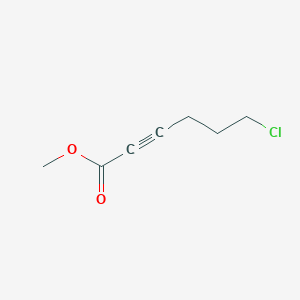
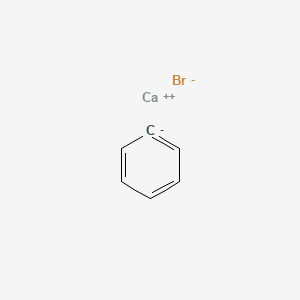
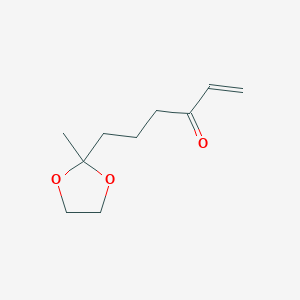
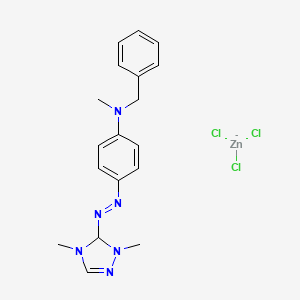
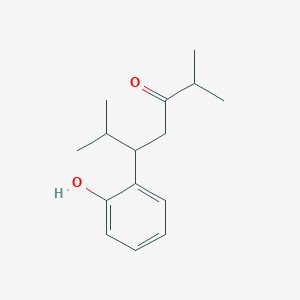
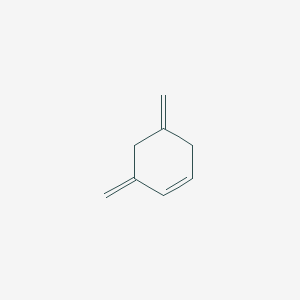
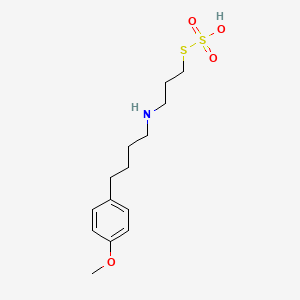
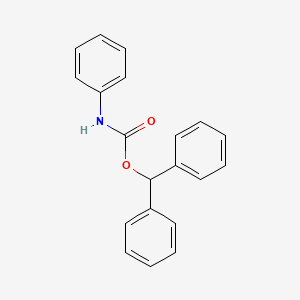
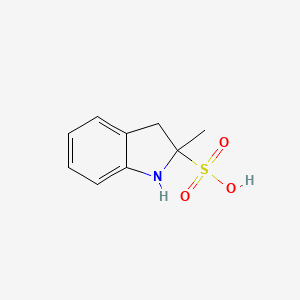
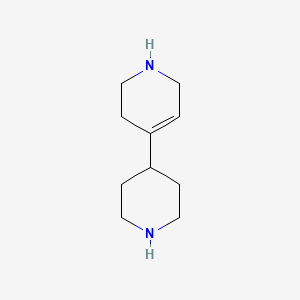
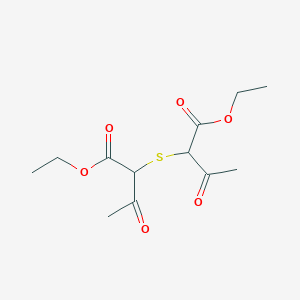
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
